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Compound of Interest

Compound Name: alpha-Terpinene

Cat. No.: B1210023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a-
Terpinene, a naturally occurring monoterpene found in a variety of essential oils. The
information presented herein is intended to serve as a valuable resource for researchers and
professionals involved in natural product chemistry, quality control, and drug development. This
document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of a-Terpinene, along with standardized experimental protocols for
data acquisition.

Chemical Structure

a-Terpinene, systematically named 1-methyl-4-(1-methylethyl)-1,3-cyclohexadiene, is a cyclic
monoterpene with the molecular formula CioHie and a molecular weight of 136.23 g/mol .[1] Its
structure features a cyclohexadiene ring with a methyl group and an isopropyl group as
substituents.

Spectroscopic Data

The following sections present the key spectroscopic data for a-Terpinene in a tabulated format
for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of organic molecules.

Table 1: *H NMR Spectroscopic Data for a-Terpinene

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~5.62 m - H-2, H-3

~2.28 m - H-4

~2.10 m - H-5

~1.77 S - CHs-7

~1.02 d ~6.8 CHs-9, CHs-10

~2.08 m - H-8

Solvent: CDCIs, Frequency: 400 MHz Data sourced from:[1][2][3]

Table 2: 13C NMR Spectroscopic Data for a-Terpinene
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Chemical Shift (8) ppm Carbon Atom
~134.0 C-1
~120.0 C-2
~115.8 C-3
~31.0 C-14
~26.5 C-5
~31.0 C-6
~23.3 C-7
~34.6 C-8
~21.0 C-9
~21.0 C-10

Solvent: CDCIs, Frequency: 15.09 MHz Data sourced from:[1][4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of a-Terpinene is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for a-Terpinene

Wavenumber (cm~—?) Vibration Type Functional Group
~3030 C-H stretch =C-H (alkene)

~2960 C-H stretch C-H (alkane)

~1645 C=C stretch C=C (conjugated diene)
~1450 C-H bend CHz, CHs

~1370 C-H bend CHs

~880 C-H bend =C-H out-of-plane
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Sample Preparation: Liquid Film Data sourced from:[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which aids in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for a-Terpinene

m/z Relative Intensity (%) Fragment

136 ~50-75 [M]* (Molecular lon)
121 100 [M-CHs]*

93 ~80-90 [M-CsH7]*

91 ~30-40 Tropylium ion

77 ~25-35 Phenyl group

lonization Method: Electron Impact (EI) Data sourced from:[1][10][11]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation: A sample of a-Terpinene (approximately 5-10 mg) is dissolved in
approximately 0.5-0.7 mL of deuterated chloroform (CDCIsz) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

Instrumentation and Parameters:
e Spectrometer: A 400 MHz (for *H NMR) or 100 MHz (for 13C NMR) spectrometer.

e IH NMR Parameters:
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o Pulse sequence: Standard single-pulse sequence.
o Number of scans: 16-32.
o Acquisition time: ~3-4 seconds.

o Relaxation delay: 1-2 seconds.

e 13C NMR Parameters:
o Pulse sequence: Proton-decoupled single-pulse sequence.
o Number of scans: 1024-4096.
o Acquisition time: ~1-2 seconds.
o Relaxation delay: 2 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00
ppm for *H NMR and the CDClIs solvent peak at 77.16 ppm for 3C NMR.

IR Spectroscopy

Sample Preparation: A drop of neat a-Terpinene is placed between two potassium bromide
(KBr) or sodium chloride (NacCl) plates to form a thin liquid film.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) or transmission.

Spectral range: 4000-400 cm~1.

Resolution: 4 cmm—1.

Number of scans: 16-32.
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Data Processing: A background spectrum of the empty sample holder is recorded and
subtracted from the sample spectrum to eliminate contributions from atmospheric water and
carbon dioxide.

Mass Spectrometry

Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a
dilute solution of a-Terpinene is prepared in a volatile organic solvent such as hexane or
dichloromethane (typically 1 pL/mL).

Instrumentation and Parameters:

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

» GC Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
o Injector temperature: 250 °C.

o Oven temperature program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a
rate of 10 °C/min.

o Carrier gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:

o lonization mode: Electron Impact (El) at 70 eV.

o

Mass analyzer: Quadrupole.

[¢]

Scan range: m/z 40-400.

o

lon source temperature: 230 °C.

[e]

Transfer line temperature: 280 °C.

Data Processing: The acquired mass spectra are compared with spectral libraries (e.g., NIST,
Wiley) for compound identification. The fragmentation pattern is analyzed to confirm the
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structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like a-Terpinene.

Spectroscopic Analysis Workflow for a-Terpinene
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Click to download full resolution via product page
Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and methodologies for a-
Terpinene. Researchers are encouraged to adapt these protocols to their specific
instrumentation and experimental objectives. The comprehensive data presented here should
facilitate the identification, quantification, and further investigation of this important natural
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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